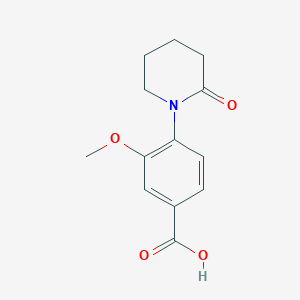
1-Ethyl-5-(pyridin-3-yl)indolin-2-one
Vue d'ensemble
Description
1-Ethyl-5-(pyridin-3-yl)indolin-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core with an ethyl group at the 1-position and a pyridinyl group at the 5-position, making it a unique structure with potential for various scientific applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-Ethyl-5-(pyridin-3-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
1-Ethyl-5-(pyridin-3-yl)indolin-2-one has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-(pyridin-3-yl)indolin-2-one involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the biological context . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
1-Ethyl-5-(pyridin-3-yl)indolin-2-one can be compared with other indole derivatives such as:
1-Methyl-5-pyridin-3-yl-1,3-dihydro-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-phenyl-1,3-dihydro-indol-2-one: Features a phenyl group instead of a pyridinyl group.
1-Ethyl-5-pyridin-2-yl-1,3-dihydro-indol-2-one: The pyridinyl group is positioned differently on the indole ring.
These comparisons highlight the unique structural features of this compound and its potential for distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-ethyl-5-pyridin-3-yl-3H-indol-2-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-14-6-5-11(8-13(14)9-15(17)18)12-4-3-7-16-10-12/h3-8,10H,2,9H2,1H3 |
Clé InChI |
QTNUODSTNOVHSL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CC2=C1C=CC(=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Thiophen-2-ylmethyl)(formyl)amino]propanoic acid](/img/structure/B8315568.png)
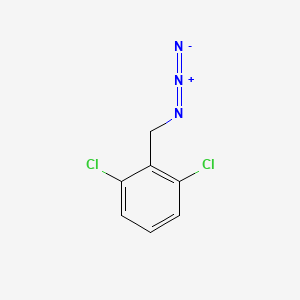


![Furo[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B8315587.png)

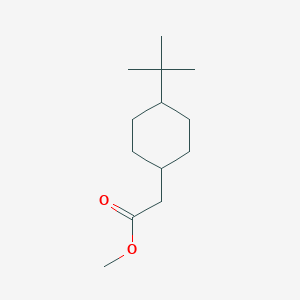
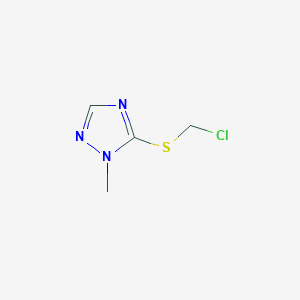


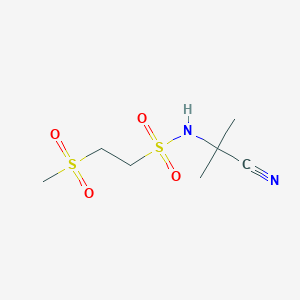
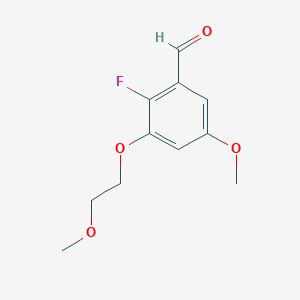
![1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione](/img/structure/B8315652.png)
